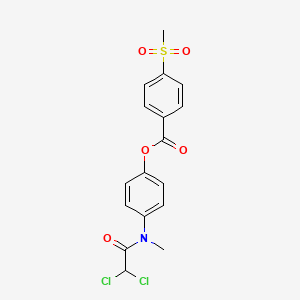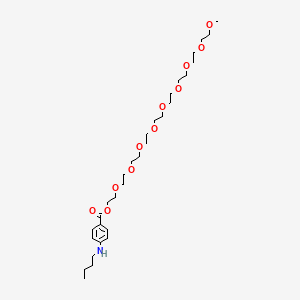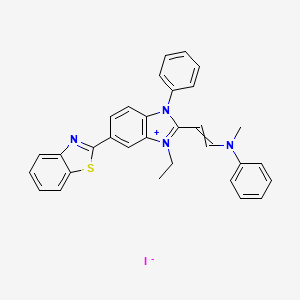
Akt Inhibitor IV
Overview
Description
Akt inhibitor IV is a compound that specifically inhibits the activity of the Akt protein kinase. This inhibition occurs through competitive binding to the ATP-binding site of Akt, preventing its phosphorylation and subsequent activation .
Mechanism of Action
Target of Action
Akt Inhibitor IV, also known as “5-(2-Benzothiazolyl)-3-ethyl-2-[2-(methylphenylamino)ethenyl]-1-phenyl-1H-benzimidazolium iodide”, primarily targets the Akt protein , a critical effector of the phosphoinositide 3-kinase (PI3K) signaling pathway . Akt plays a key role in regulating a number of oncogenic functions, including cell survival .
Mode of Action
This compound inhibits Akt activation and reduces phosphorylation of Akt at Ser473 and Thr308 in a dose-dependent manner . It inhibits Akt-mediated nuclear export of Forkhead box class O transcription factor 1a (FOXO1a) .
Biochemical Pathways
This compound affects the PI3K/Akt signaling pathway, which regulates proliferation, survival, and metabolism . The inhibition of Akt prevents the abnormal activation of PI3K/Akt/mTOR signaling pathways by Akt as well as other sources like PI3K, PTEN, and mTORC2 .
Pharmacokinetics
The pharmacokinetics of Akt inhibitors, including this compound, are complex and can be influenced by various factors .
Result of Action
This compound has been shown to inhibit the replication of parainfluenza virus 5 (PIV5) in HeLa cells . It also reduces the growth of cancer cells via a reduction in mitochondrial polarization and increased production of reactive oxygen species (ROS) . Moreover, it has been found to have broad anti-tumor activity in a number of PI3K-active pre-clinical models .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, hypoxia-induced activation of eIF2α requires Akt , suggesting that the cellular environment can influence the efficacy of this compound. Additionally, mutations can cause drug resistance in an isoform-selective manner despite high structural conservation across Akt isoforms .
Biochemical Analysis
Biochemical Properties
Akt Inhibitor IV interacts with Akt, a critical effector of the phosphoinositide 3-kinase (PI3K) signaling pathway . It inhibits Akt phosphorylation/activation, thereby disrupting the signaling pathways involved in cell survival, proliferation, and metabolism . The compound’s interaction with Akt is thought to be through competitive binding to the ATP-binding site of Akt .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to block Akt-mediated FOXO1a nuclear export and cell proliferation in 786-O cells . In addition, it has been found to inhibit the replication of various viruses through an Akt-independent mechanism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the ATP-binding site of Akt, preventing its phosphorylation and subsequent activation . By inhibiting Akt activation, it disrupts the PI3K/AKT signaling pathway, which plays a crucial role in various cellular processes, including cell survival, proliferation, and metabolism .
Temporal Effects in Laboratory Settings
It is known that the compound is a reversible inhibitor, suggesting that its effects may be temporary and dependent on the presence of the inhibitor .
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models are not extensively reported, it has been shown to inhibit tumor growth in several mouse tumor models when administered orally on a daily basis .
Metabolic Pathways
This compound is involved in the PI3K/AKT signaling pathway, a key pathway in cellular metabolism . By inhibiting Akt, this compound disrupts this pathway, potentially affecting metabolic flux or metabolite levels.
Subcellular Localization
The subcellular localization of this compound is not explicitly reported in the literature. Akt, the target of this compound, is known to be localized in the cytoplasm and can translocate to the plasma membrane upon activation . Therefore, it is plausible that this compound may also be found in these subcellular locations.
Preparation Methods
The synthesis of Akt inhibitor IV involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. the general approach involves the use of organic synthesis techniques to create the desired molecular structure .
Industrial production methods for this compound typically involve large-scale organic synthesis processes. These methods are designed to ensure high yield and purity of the final product. The production process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Akt inhibitor IV undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
For example, in the presence of an oxidizing agent, this compound may undergo oxidation to form a different compound with altered chemical properties. Similarly, reduction reactions can lead to the formation of reduced products with different functional groups. Substitution reactions involve the replacement of one functional group with another, resulting in the formation of new compounds .
Scientific Research Applications
Akt inhibitor IV has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a chemical probe to study the activity of the Akt protein kinase and its role in various cellular processes . In biology, it is used to investigate the signaling pathways involving Akt and its downstream targets .
In medicine, this compound is being explored as a potential therapeutic agent for the treatment of various cancers. By inhibiting the activity of Akt, it can prevent the abnormal activation of the phosphoinositide 3-kinase/Akt/mammalian target of rapamycin signaling pathway, which is commonly dysregulated in cancer cells . Additionally, it has shown promise in reducing the growth of cancer cells and enhancing the effectiveness of other anticancer drugs .
In industry, this compound is used in the development of new drugs and therapeutic agents. Its ability to specifically target the Akt protein kinase makes it a valuable tool for drug discovery and development .
Comparison with Similar Compounds
Akt inhibitor IV is one of several compounds that specifically target the Akt protein kinase. These compounds also inhibit the activity of Akt through competitive binding to the ATP-binding site, but they may differ in their potency, selectivity, and pharmacokinetic properties .
Compared to other Akt inhibitors, this compound has shown unique properties in terms of its ability to inhibit Akt-mediated nuclear export of Forkhead box class O transcription factor 1a and reduce the growth of cancer cells . Its effectiveness in inhibiting the replication of certain viruses, such as parainfluenza virus 5, also sets it apart from other similar compounds .
References
Properties
IUPAC Name |
N-[(E)-2-[5-(1,3-benzothiazol-2-yl)-3-ethyl-1-phenylbenzimidazol-3-ium-2-yl]ethenyl]-N-methylaniline;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27N4S.HI/c1-3-34-28-22-23(31-32-26-16-10-11-17-29(26)36-31)18-19-27(28)35(25-14-8-5-9-15-25)30(34)20-21-33(2)24-12-6-4-7-13-24;/h4-22H,3H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYRELMNTQSBIN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=C(N(C2=C1C=C(C=C2)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5)C=CN(C)C6=CC=CC=C6.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[N+]1=C(N(C2=C1C=C(C=C2)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5)/C=C/N(C)C6=CC=CC=C6.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27IN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
681281-88-9 | |
| Record name | 5-(2-Benzothiazolyl)-3-ethyl-2-[2-(methylphenylamino)ethenyl]-1-phenyl-1H-benzimidazolium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Akt Inhibitor IV exert its inhibitory effects on Akt?
A: this compound is a cell-permeable, small molecule inhibitor that directly targets Akt, primarily by competing for the ATP-binding site of the kinase. [, , , , ] This interaction prevents Akt phosphorylation and subsequent activation, ultimately inhibiting the downstream signaling cascade. [, , , ]
Q2: What are the primary downstream consequences of inhibiting Akt activity with this compound?
A: Akt regulates numerous cellular processes, including cell survival, proliferation, growth, metabolism, and angiogenesis. [, , , , , ] Inhibiting Akt with this compound can lead to diverse outcomes depending on the cell type and context. Reported effects include:
- Reduced Cell Proliferation and Survival: [, , , , , ] Akt inhibition can trigger cell cycle arrest, induce apoptosis, and sensitize cells to other cytotoxic agents.
- Modulation of Glucose Metabolism: [, , ] this compound can influence glucose uptake and metabolism by affecting glucose transporters and key enzymes like hexokinase II. []
- Impaired Angiogenesis: [, ] By disrupting Akt signaling, this compound can interfere with the formation of new blood vessels, a process crucial for tumor growth and progression.
- Modulation of Autophagy: [, ] this compound can both promote [] and inhibit [] autophagy, a cellular process involved in degradation and recycling of cellular components.
- Altered Immune Responses: [, ] Akt plays a role in immune cell function and inflammation. Inhibiting Akt can modulate cytokine production and immune cell activation.
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C28H24IN3S. Its molecular weight is 573.5 g/mol.
Q4: Is there any spectroscopic data available for this compound?
A4: While the provided research papers primarily focus on the biological activity and applications of this compound, they do not provide detailed spectroscopic data such as 1H and 13C NMR, IR, or UV-Vis spectra. To obtain this information, one could refer to the compound's certificate of analysis or consult spectral databases.
Q5: Does this compound possess any catalytic properties?
A: this compound is primarily recognized as a reversible inhibitor of Akt kinase activity. It is not reported to possess any inherent catalytic properties. [, , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


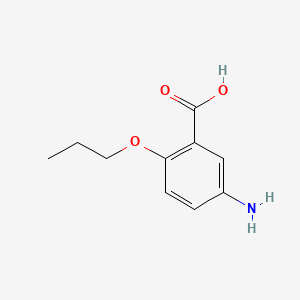
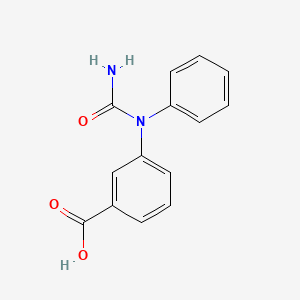

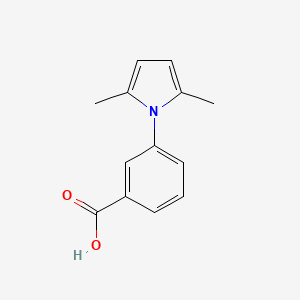

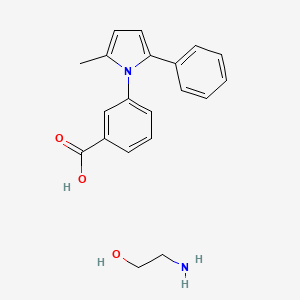

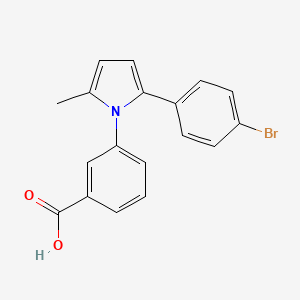
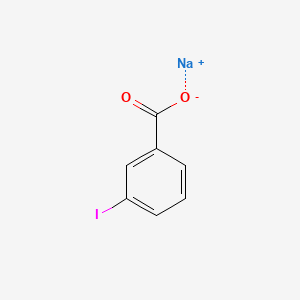
![3-[[4-(methylamino)phenyl]diazenyl]benzoic acid](/img/structure/B1666677.png)
![[4-[5-(4-carboxyphenoxy)pentoxy]phenyl]azanium;chloride](/img/structure/B1666678.png)
